An In-Depth Technical Guide to Thalidomide-NH-C5-azacyclohexane-N-Boc: A Core Component in Targeted Protein Degradation
An In-Depth Technical Guide to Thalidomide-NH-C5-azacyclohexane-N-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-NH-C5-azacyclohexane-N-Boc, a crucial E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and its role in the formation of the PROTAC XD2-149, an effective degrader of the E3 ubiquitin ligase ZFP91. Furthermore, this guide outlines the intricate signaling pathways associated with ZFP91, provides detailed experimental protocols for the characterization of such PROTACs, and presents quantitative data in a structured format to facilitate understanding and further research in the field of targeted protein degradation.
Introduction to Thalidomide-NH-C5-azacyclohexane-N-Boc
Thalidomide-NH-C5-azacyclohexane-N-Boc is a synthetic chemical compound that serves as a critical building block in the construction of PROTACs.[1] Specifically, it is a derivative of thalidomide (B1683933), a well-known binder of the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to a linker terminating in a Boc-protected amine.[1] The thalidomide moiety functions to recruit the CRBN E3 ligase, while the linker provides a scaffold for attaching a ligand that binds to a target protein of interest. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.
The primary documented application of Thalidomide-NH-C5-azacyclohexane-N-Boc is in the synthesis of XD2-149, a PROTAC designed to induce the degradation of the E3 ubiquitin-protein ligase ZFP91.[1][2][3] ZFP91 has been implicated in tumorigenesis through its role in oncogenic pathways such as NF-κB and HIF-1α.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Thalidomide-NH-C5-azacyclohexane-N-Boc is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2710222-09-4 | [4] |
| Molecular Formula | C29H40N4O6 | N/A |
| Molecular Weight | 556.66 g/mol | N/A |
| Appearance | Solid | [4] |
| Function | E3 Ligase Ligand-Linker Conjugate | [1] |
Synthesis Protocol
While the specific, detailed synthesis protocol for Thalidomide-NH-C5-azacyclohexane-N-Boc is often found within the supplementary information of primary research articles, a generalizable synthetic approach based on known thalidomide linker syntheses can be outlined. The synthesis of the final PROTAC, XD2-149, involves the coupling of this linker with a ligand for the target protein.
Generalized Synthesis of Thalidomide-Based Linkers:
The synthesis of thalidomide-based linkers typically involves the modification of the phthalimide (B116566) ring of thalidomide. For linkers attached at the 4- or 5-position of the phthalimide ring, a common starting material is 4- or 5-aminothalidomide. This amino group can then be subjected to various chemical transformations to introduce the desired linker moiety.
A plausible synthetic route for a molecule like Thalidomide-NH-C5-azacyclohexane-N-Boc would involve the reaction of an appropriately functionalized thalidomide precursor with a C5-azacyclohexane-N-Boc linker. This could be achieved through reactions such as nucleophilic substitution or amide bond formation.
Synthesis of XD2-149 PROTAC:
The synthesis of the PROTAC XD2-149, as described by Hanafi et al. (2021), involves the deprotection of the Boc group on Thalidomide-NH-C5-azacyclohexane-N-Boc, followed by coupling with a napabucasin-derived warhead that binds to ZFP91.[2][3]
Signaling Pathways and Mechanism of Action
Thalidomide-NH-C5-azacyclohexane-N-Boc, as part of the PROTAC XD2-149, facilitates the degradation of ZFP91 by hijacking the ubiquitin-proteasome system.
ZFP91 is an atypical E3 ubiquitin-protein ligase that plays a crucial role in the non-canonical NF-κB signaling pathway.[5][6] It mediates the 'Lys-63'-linked ubiquitination of MAP3K14/NIK, leading to its stabilization and activation.[5] This, in turn, activates the non-canonical NF-κB pathway, which is involved in various cellular processes, including inflammation, immunity, and cell survival.[7][8]
Quantitative Data
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Degradation of ZFP91 by XD2-149 in Pancreatic Cancer Cell Lines [2][3]
| Cell Line | DC50 (nM) | Dmax (%) |
| BxPC-3 | 80 | >90 |
| MIA PaCa-2 | Not explicitly stated, but degradation observed | >90 |
Experimental Protocols
The characterization of PROTACs like XD2-149 involves a series of in vitro and cell-based assays.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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BCA protein assay kit.
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SDS-PAGE gels and electrophoresis apparatus.
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PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary antibody against the target protein (e.g., anti-ZFP91).[9][10]
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Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).
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HRP-conjugated secondary antibody.
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Enhanced chemiluminescence (ECL) substrate.
Procedure:
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Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
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SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometry to quantify band intensities and normalize the target protein levels to the loading control.
Global Proteomics Analysis
This method provides an unbiased view of the changes in the cellular proteome upon PROTAC treatment, assessing both on-target and off-target effects.
Workflow:
Sample Preparation:
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Cell Culture and Treatment: Grow cells and treat with the PROTAC or vehicle control.
-
Lysis and Protein Extraction: Lyse cells and extract total protein.
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds, alkylate cysteine residues, and digest proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended for Quantification): Label peptides with isobaric tags (e.g., TMT) or use metabolic labeling (e.g., SILAC) for relative quantification.
-
Peptide Cleanup: Desalt and concentrate the peptide samples.
LC-MS/MS Analysis:
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Separate peptides by liquid chromatography (LC).
-
Analyze peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
Data Analysis:
-
Process raw MS data using specialized software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
Conclusion
Thalidomide-NH-C5-azacyclohexane-N-Boc is a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. Its application in the development of XD2-149 demonstrates the potential of this linker in creating potent and selective degraders for challenging therapeutic targets like ZFP91. The methodologies and data presented in this guide provide a foundation for researchers to design and evaluate novel PROTACs, contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. Protein Degrader [proteomics.com]
- 2. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Non-canonical NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. ZFP91 Polyclonal Antibody (PA5-41199) [thermofisher.com]
